molecular formula C13H12ClNO2S2 B3182839 Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate CAS No. 214330-97-9

Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate

Cat. No.: B3182839
CAS No.: 214330-97-9
M. Wt: 313.8 g/mol
InChI Key: CRHWLBVNNMKILI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate is an organic compound with a complex structure that includes a cyano group, a chlorophenylthio group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 4-chlorothiophenol in the presence of a base, followed by the addition of methylthioacetic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen or add hydrogen to the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in nucleophilic addition reactions, while the chlorophenylthio and methylthio groups can engage in various binding interactions with biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)acrylate
  • **Methyl 3-(4-chlorophenylthio)

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)sulfanyl-2-cyano-3-methylsulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11(8-15)13(18-2)19-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHWLBVNNMKILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(SC)SC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694220
Record name Ethyl 3-[(4-chlorophenyl)sulfanyl]-2-cyano-3-(methylsulfanyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214330-97-9
Record name Ethyl 3-[(4-chlorophenyl)sulfanyl]-2-cyano-3-(methylsulfanyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate
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Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate
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Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate

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